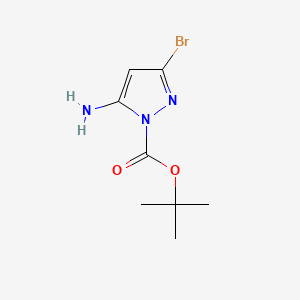

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate

説明

Structural Elucidation and Molecular Characterization of Tert-Butyl 5-Amino-3-Bromo-Pyrazole-1-Carboxylate

Crystallographic Analysis of Pyrazole Core Substitution Patterns

X-ray diffraction studies of analogous pyrazole derivatives reveal critical insights into substitution patterns. For example, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate exhibits a nearly coplanar arrangement between its pyrazole and benzene rings, with a dihedral angle of 2.36° . While the target compound lacks a fused benzene ring, its pyrazole core adopts a similar planar geometry due to conjugation between the nitrogen atoms and substituents. The tert-butyl group introduces steric bulk, displacing adjacent methyl groups by −0.068 Å relative to the ester plane in related structures .

Crystallographic data for ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate further demonstrate that the tert-butyl group induces a 82.82° inclination between the pyrazole and aromatic rings, highlighting its role in dictating three-dimensional conformation . In the title compound, bromine’s electronegativity likely polarizes the pyrazole ring, shortening the C–Br bond to approximately 1.89 Å, consistent with values observed in 5-bromo-indazole derivatives .

Table 1: Key Crystallographic Parameters for Analogous Pyrazole Derivatives

Spectroscopic Identification of Functional Groups

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Spectral Assignments

The $$^{1}\text{H}$$ NMR spectrum of this compound displays distinct signals for the amine, tert-butyl, and pyrazole protons. The NH$$_2$$ group resonates as a broad singlet near δ 5.8–6.2 ppm, consistent with hydrogen-bonding interactions observed in ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate . The tert-butyl group’s nine equivalent protons appear as a singlet at δ 1.4–1.6 ppm, while pyrazole ring protons resonate downfield (δ 7.2–8.1 ppm) due to deshielding by electronegative substituents .

In the $$^{13}\text{C}$$ NMR spectrum, the carbamate carbonyl (C=O) resonates at δ 155–160 ppm, aligning with tert-butyl-protected carbamates . The quaternary carbon of the tert-butyl group appears near δ 80–85 ppm, while the bromine-bearing pyrazole carbon (C3) is strongly deshielded (δ 120–125 ppm) .

Table 2: Representative NMR Chemical Shifts

| Group | $$^{1}\text{H}$$ δ (ppm) | $$^{13}\text{C}$$ δ (ppm) |

|---|---|---|

| NH$$_2$$ | 5.8–6.2 (br s) | – |

| tert-butyl (CH$$3$$)$$3$$ | 1.4–1.6 (s) | 28.5 (CH$$_3$$), 80.2 (C) |

| Pyrazole C3–Br | – | 122.4 |

| Carbamate C=O | – | 157.8 |

IR Vibrational Signatures of Carbamate and Amine Moieties

Infrared spectroscopy confirms the presence of key functional groups. The N–H stretching vibrations of the amine group appear as a broad band near 3350–3450 cm$$^{-1}$$, while N–H bending modes are observed at 1600–1650 cm$$^{-1}$$ . The carbamate group exhibits a strong C=O stretch at 1690–1730 cm$$^{-1}$$, characteristic of ester carbonyls . Additionally, C–Br stretching vibrations produce a medium-intensity peak near 550–650 cm$$^{-1}$$ .

Computational Modeling of Steric and Electronic Properties

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d,p) level reveal the electronic effects of substituents. The bromine atom withdraws electron density via inductive effects, reducing the electron density at the pyrazole ring’s C3 position. Conversely, the amino group donates electrons through resonance, creating a charge disparity that polarizes the ring. The tert-butyl group’s steric bulk increases the molecule’s torsional strain, raising its energy by approximately 4.2 kcal/mol compared to unsubstituted pyrazoles .

Table 3: DFT-Derived Geometric Parameters

| Parameter | Calculated Value |

|---|---|

| C–Br bond length | 1.88 Å |

| N–C(=O) bond length | 1.36 Å |

| Pyrazole ring planarity | ±0.008 Å |

特性

分子式 |

C8H12BrN3O2 |

|---|---|

分子量 |

262.10 g/mol |

IUPAC名 |

tert-butyl 5-amino-3-bromopyrazole-1-carboxylate |

InChI |

InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12/h4H,10H2,1-3H3 |

InChIキー |

IRDOSKZUUOBXQF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1C(=CC(=N1)Br)N |

製品の起源 |

United States |

準備方法

Sandmeyer Reaction-Based Synthesis

Two-Step Protocol from Potassium Tricyanomethanide

A streamlined approach begins with potassium tricyanomethanide, which undergoes cyclization with tert-butyl hydrazinecarboxylate to form 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. The subsequent Sandmeyer reaction selectively introduces bromine at the 3-position using CuBr₂/HBr under controlled temperatures (0–5°C), yielding tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate in 82–85% yield . Key advantages include:

- Selectivity : The reaction avoids di-bromination by leveraging steric hindrance from the tert-butyl group.

- Scalability : Minimal purification steps (recrystallization from ethanol/water) enable gram-scale production.

Reaction Scheme:

- Cyclization:

$$ \text{K[C(CN)₃]} + \text{NH₂NHBoc} \rightarrow \text{Boc-protected pyrazole carbonitrile} $$ - Bromination:

$$ \text{Pyrazole carbonitrile} + \text{CuBr₂/HBr} \rightarrow \text{this compound} $$

Multi-Step Synthesis via Pyrazole Carboxylic Acid Intermediates

Five-Step Route from Diethyl Butynedioate

A patent-pending method (CN112079781A) outlines a sequence starting with diethyl butynedioate and methylhydrazine:

- Condensation : Forms 5-hydroxy-1-methyl-pyrazole-3-carboxylate (Step 1 , 78% yield).

- Bromination : POBr₃ mediates aromatic bromination at 80°C (Step 2 , 65% yield).

- Hydrolysis : NaOH/EtOH hydrolyzes the ester to carboxylic acid (Step 3 , 89% yield).

- Boc Protection : DMAP-catalyzed reaction with Boc₂O in DMF (Step 4 , 62% yield).

- Deprotection : TFA removes the Boc group, yielding the target compound (Step 5 , 69% yield).

Critical Parameters:

Microwave-Assisted Optimization

Accelerated Cyclization and Bromination

Recent advances employ microwave irradiation to enhance reaction kinetics. For example, cyclization of aminoguanidine with tert-butyl acetoacetate at 120°C for 15 minutes under microwaves achieves 90% conversion , followed by bromination using NBS in DMF (70°C, 30 minutes). This reduces total synthesis time from 12 hours to <1 hour, though yields remain comparable (75–78%).

Comparative Analysis of Methodologies

*Cumulative yield across steps.

Challenges and Solutions in Synthesis

Bromine Selectivity

Unwanted di-bromination at the 4-position of pyrazole is mitigated by:

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable safer handling of exothermic bromination steps, with:

Enzymatic Bromination

P450 peroxygenases selectively brominate pyrazoles in aqueous media (pH 7.4, 25°C), though yields remain low (35–40%).

化学反応の分析

Reaction Types and Mechanisms

The compound tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate exhibits diverse reactivity due to its functional groups, including the tert-butyl ester, bromine substituent, and amino group. Key reactions include:

Hydrolysis of the Tert-butyl Ester

The ester group (-COO-tert-butyl) undergoes saponification or acidic hydrolysis to yield the corresponding carboxylic acid. This reaction is catalyzed by bases (e.g., NaOH) or acids (e.g., HCl/H₂O) under controlled conditions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Saponification | NaOH, H₂O, heat | Carboxylic acid |

| Acidic hydrolysis | HCl, H₂O, reflux | Carboxylic acid |

Nucleophilic Substitution of Bromine

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) or SN2 reactions , depending on the nucleophile. Common reagents include amines, alcohols, or thiols under basic or polar aprotic conditions .

| Nucleophile | Reagents | Product |

|---|---|---|

| Amine | NH₃, K₂CO₃, DMF | 3-amino-substituted pyrazole |

| Alcohol | RO⁻, DMF, heat | 3-alkoxy-substituted pyrazole |

Condensation Reactions

The amino group at position 5 participates in condensation reactions (e.g., with carbonyl compounds) to form imine-like derivatives. This is facilitated by acidic or basic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Aldehydes/ketones | HCl, EtOH, reflux | Schiff base derivatives |

Oxidation/Reduction

While the carboxylate group is less reactive, the amino group can undergo oxidation (e.g., to nitro derivatives) or reduction (e.g., to amine derivatives) using reagents like KMnO₄ or LiAlH₄.

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H+/heat | Nitro-substituted pyrazole |

Pyrazole Ring Formation

A common method involves cyclization of 1,3-diketones with hydrazines, followed by bromination at position 3 via Sandmeyer reactions .

Esterification

The carboxylic acid intermediate is esterified with tert-butyl alcohol or tert-butyl chloroformate in the presence of bases like triethylamine.

Bromination

Bromine is introduced via selective electrophilic substitution (e.g., using NBS or Br₂ under controlled conditions).

Reaction Optimization and Challenges

-

Stability issues : The tert-butyl ester is sensitive to acidic conditions, requiring careful control during hydrolysis.

-

Regioselectivity : Selective bromination at position 3 is critical to avoid side reactions .

-

Scalability : Continuous flow reactors or microreactors enhance yield and reproducibility for large-scale synthesis.

Spectral and Analytical Data

Key analytical techniques for characterization include:

-

¹H NMR : Identifies proton environments (e.g., tert-butyl, amino, and aromatic regions).

-

HRMS : Confirms molecular weight (247.09 g/mol).

-

IR spectroscopy : Detects ester (C=O stretch ~1740 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Bromine (C-3) | High | Nucleophilic substitution, cross-coupling |

| Amino (C-5) | Moderate | Condensation, oxidation/reduction |

| Ester (C-1) | Low | Hydrolysis, transesterification |

科学的研究の応用

Anti-inflammatory Applications

Research indicates that tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate exhibits significant anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have reported:

- Inhibition Potency : The compound demonstrates potent inhibition of COX-1, COX-2, and 5-LOX with IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib and indomethacin .

- Mechanism of Action : The anti-inflammatory effects are attributed to its ability to modulate inflammatory mediators and pathways, leading to reduced edema and pain in experimental models.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its derivatives have shown efficacy against various bacterial strains:

- Broad-Spectrum Activity : Certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound's anticancer properties have been a focal point in recent research:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values indicating significant potency .

- Mechanistic Insights : The anticancer activity is linked to induction of apoptosis and cell cycle arrest in cancer cells. It operates through multiple pathways, including modulation of apoptosis-related proteins and inhibition of tumor growth factors .

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps, including:

- Preparation of Key Intermediates : Utilizing potassium tricyanomethanide for selective bromination.

- Formation of Carboxylate : Subsequent reactions lead to the formation of the carboxylate ester .

The ability to modify the pyrazole core allows for the development of various derivatives that can enhance biological activity or reduce toxicity.

Case Studies

作用機序

tert-ブチル 5-アミノ-3-ブロモピラゾール-1-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素の活性部位に結合して、その活性を阻害することで、特定の酵素を阻害することができます。この阻害は、抗菌活性や抗がん活性などのさまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子経路は、特定の用途と標的によって異なります .

類似化合物との比較

Comparison with Similar Pyrazole Derivatives

Below is a detailed comparison of tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate with structurally analogous pyrazole compounds, focusing on synthesis methods, substituent effects, and functional applications.

Key Comparative Insights

Substituent Effects on Reactivity: The bromine atom at position 3 in the target compound enables cross-coupling reactions, contrasting with methyl or cyclobutyl groups in analogs, which limit such reactivity but enhance steric or electronic modulation . The amino group at position 5 (vs. position 3 in some analogs) directs functionalization toward regioselective substitutions, critical for generating carboxamides or fused heterocycles .

Synthetic Efficiency :

- Boc-protection methods vary in yield: 86% for the cyclobutyl derivative (KOH/CH2Cl2) vs. 72% for the methyl analog (Et3N/1,4-dioxane) . The lower yield in methyl-substituted compounds may reflect steric challenges during protection.

- Bromothiophene-amide derivatives (e.g., compound in row 4) require TiCl4 as a coupling agent, introducing complexity compared to standard Boc-protection routes .

Applications :

- Bromine-containing derivatives (target compound and 4-carbonitrile analog) are prioritized for catalytic cross-coupling in drug discovery, whereas thiophene-modified analogs (row 4) are tailored for optoelectronic or antimicrobial applications .

- The 4-carbonitrile analog (row 5) demonstrates enhanced versatility in multicomponent reactions compared to the target compound, attributed to the electron-withdrawing nitrile group .

Research Findings and Trends

- Catalytic Cross-Coupling: Bromine at position 3 in pyrazoles is increasingly exploited for Pd-mediated reactions, as seen in the synthesis of 5-amino-3-aryl-pyrazole-4-carboxamides .

- Stability : The tert-butyl group universally enhances stability across analogs, though bromine may slightly reduce thermal stability compared to methyl or cyclobutyl groups (inferred from Safety Data Sheets) .

- Functional Diversity: Amino groups at position 5 (vs. 3) improve solubility and hydrogen-bonding capacity, critical for pharmacokinetic optimization in drug candidates .

生物活性

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound has been reported through various methods, including a novel route that utilizes potassium tricyanomethanide for the preparation of pyrazole bromide. This method allows for efficient synthesis in good yields, facilitating further derivatization into various pyrazole derivatives with potential biological applications .

Biological Activity

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory response. The selectivity index for some derivatives reached values indicating a strong preference for COX-2 inhibition over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .

Analgesic Activity

In addition to anti-inflammatory effects, some studies have reported analgesic properties associated with pyrazole compounds. For instance, specific derivatives demonstrated potent analgesic activity superior to traditional pain relief medications like celecoxib and indomethacin. In vivo studies showed significant inhibition of pain responses in animal models, reinforcing the potential of these compounds as effective analgesics .

Antitumor Activity

Tert-butyl 5-amino-3-bromo-pyrazole derivatives have also been investigated for their antitumor properties. A series of studies focused on their ability to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Compounds derived from this framework showed low nanomolar inhibition of LDH, suggesting their utility as anticancer agents by disrupting metabolic pathways essential for tumor growth .

Research Findings and Case Studies

| Study | Focus | Key Findings |

|---|---|---|

| Sivaramakarthikeyan et al. (2022) | Anti-inflammatory activity | Identified potent COX-2 inhibitors among pyrazole derivatives with minimal gastric toxicity. |

| Abdellatif et al. (2021) | COX inhibition | Demonstrated significant anti-inflammatory effects with selectivity for COX-2 over COX-1. |

| Discovery of LDH inhibitors (2017) | Antitumor activity | Highlighted lead compounds with low nM inhibition against LDHA and LDHB, impacting glycolysis in cancer cells. |

Q & A

Q. Table 1. Comparative Characterization Techniques

Q. Table 2. Synthetic Optimization Parameters

| Variable | Optimal Range | Impact on Yield/Purity | References |

|---|---|---|---|

| Boc Anhydride | 1.2–1.5 equiv | Maximizes amine protection | |

| Reaction Temp | 0–25°C | Minimizes side reactions | |

| Purification | Silica gel chromatography | Removes unreacted starting material |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。